
3-溴-4-甲基-1,8-萘啶
描述
3-Bromo-4-methyl-1,8-naphthyridine is a heterocyclic compound .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 3-Bromo-4-methyl-1,8-naphthyridine, has been achieved through various methods . One of the common methods is the Friedlander reaction .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methyl-1,8-naphthyridine consists of a fused system of two pyridine rings . The InChI code for this compound is1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 . Chemical Reactions Analysis
The Friedlander reaction is a key chemical reaction involved in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminobenzylamine and a carbonyl compound to form a quinoline .Physical and Chemical Properties Analysis
3-Bromo-4-methyl-1,8-naphthyridine is a solid substance . It has a molecular weight of 223.07 .科学研究应用
化学反应和性质
与钾酰胺的化学行为
3-溴-4-甲基-1,8-萘啶在液氨中与钾酰胺反应,生成 3,4-二氢-1,8-萘啶。该反应与其他萘啶衍生物观察到的反应类似 (Plas、Woźniak 和 Veldhuizen,2010).
衍生物的合成
3-溴-4-甲基-1,8-萘啶已用于合成各种 1,8-萘啶衍生物。这些衍生物表现出一系列生物活性,包括抗菌和抗病毒特性 (Hawes 和 Wibberley,1967).
生物和药理应用
抗疟疾活性
3-溴-4-甲基-1,8-萘啶的衍生物,例如 N4-取代的 7-溴-1,5-萘啶-4-胺,已显示出显着的抗疟疾活性。这些化合物通过一系列亲核取代合成,对恶性疟原虫表现出有效的抑制作用 (Barlin 和 Tan,1985).
抑制细菌中的外排泵
某些 1,8-萘啶衍生物,包括与 3-溴-4-甲基-1,8-萘啶相关的衍生物,已对其抑制耐多药金黄色葡萄球菌菌株中外排泵的能力进行了研究。这些研究旨在对抗细菌中的抗生素耐药性 (Oliveira-Tintino 等人,2020).
广泛的生物活性
1,8-萘啶衍生物,包括 3-溴-4-甲基-1,8-萘啶,已证明具有广泛的生物特性。这些特性包括抗菌、抗病毒、抗癌、抗炎和镇痛活性。此外,它们在治疗神经系统疾病和其他疾病方面显示出潜力 (Madaan 等人,2015).
安全和危害
未来方向
作用机制
Target of Action
3-Bromo-4-methyl-1,8-naphthyridine is a derivative of the 1,8-naphthyridines class of compounds . This class of compounds has been found to exhibit diverse biological activities and photochemical properties . .
Mode of Action
It’s known that 1,8-naphthyridines interact with their targets through various mechanisms, which can lead to changes in cellular processes . The specific interactions of 3-Bromo-4-methyl-1,8-naphthyridine with its targets remain to be elucidated.
Biochemical Pathways
1,8-naphthyridines, in general, have been found to influence a variety of biological pathways due to their diverse biological activities .
Result of Action
1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
3-Bromo-4-methyl-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .
Cellular Effects
The effects of 3-Bromo-4-methyl-1,8-naphthyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism. These effects can result in either the promotion or inhibition of cell proliferation, depending on the cellular context .
Molecular Mechanism
At the molecular level, 3-Bromo-4-methyl-1,8-naphthyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the target. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events. Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-methyl-1,8-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to 3-Bromo-4-methyl-1,8-naphthyridine has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-methyl-1,8-naphthyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
3-Bromo-4-methyl-1,8-naphthyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-methyl-1,8-naphthyridine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of 3-Bromo-4-methyl-1,8-naphthyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production .
属性
IUPAC Name |
3-bromo-4-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZALCOKNIMKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)

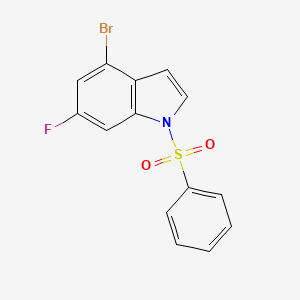
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)

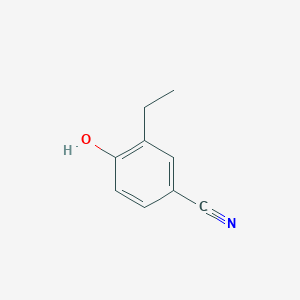
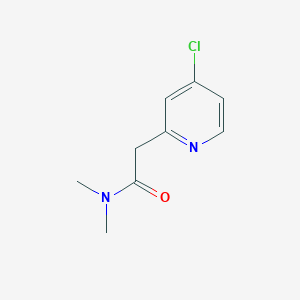

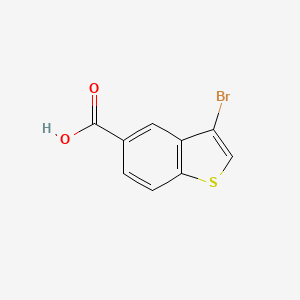

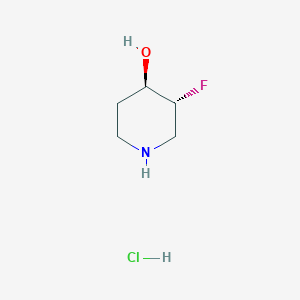
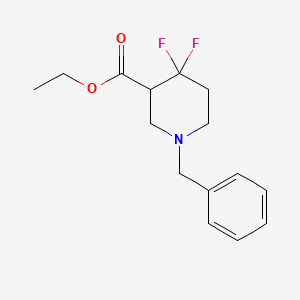
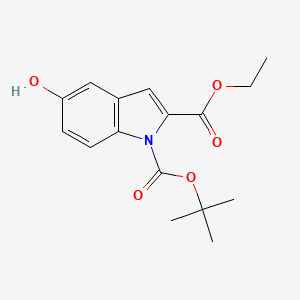
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)
